molecular formula C12H14ClNO4 B8505143 Diethyl 2-(2-chloropyridin-4-yl)malonate

Diethyl 2-(2-chloropyridin-4-yl)malonate

Cat. No.: B8505143
M. Wt: 271.69 g/mol
InChI Key: KUBRLHDASKAMOV-UHFFFAOYSA-N
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Description

Diethyl 2-(2-chloropyridin-4-yl)malonate is a malonate ester derivative featuring a 2-chloropyridin-4-yl substituent. Its molecular formula is C₁₁H₁₂ClNO₄, with a molecular weight of 257.67 g/mol (exact value may vary based on isotopic composition). This compound is synthesized via nucleophilic substitution, where diethyl malonate reacts with 2-chloro-4-halopyridine (e.g., 2-chloro-4-iodopyridine) in the presence of a base such as Cs₂CO₃ in dimethylformamide (DMF) at 80°C for 16 hours . The reaction proceeds through deprotonation of the malonate, followed by alkylation at the pyridine ring.

Properties

Molecular Formula

C12H14ClNO4

Molecular Weight

271.69 g/mol

IUPAC Name

diethyl 2-(2-chloropyridin-4-yl)propanedioate

InChI

InChI=1S/C12H14ClNO4/c1-3-17-11(15)10(12(16)18-4-2)8-5-6-14-9(13)7-8/h5-7,10H,3-4H2,1-2H3

InChI Key

KUBRLHDASKAMOV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC(=NC=C1)Cl)C(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Malonate esters with aromatic or heteroaromatic substituents exhibit diverse physicochemical and reactivity profiles. Below is a detailed comparison of Diethyl 2-(2-chloropyridin-4-yl)malonate with structurally analogous compounds:

Physicochemical Properties

  • Melting Points: this compound: Not explicitly reported, but pyridine derivatives typically exhibit lower melting points (<100°C) due to reduced crystallinity compared to benzene analogs. Diethyl 2-(4-chlorobenzylidene)malonate: Melts at 155–156°C , indicating higher rigidity from the conjugated benzylidene group. 2-Amino-4-(2-chloropyridin-3-yl)pyridines: Melt between 268–287°C, attributed to strong intermolecular hydrogen bonding .
  • Reactivity :

    • The 2-chloropyridine group in the target compound enhances electrophilicity at the 4-position, facilitating nucleophilic aromatic substitution (e.g., with amines or alkoxides) .
    • Perfluorophenyl analogs (e.g., Diethyl 2-(perfluorophenyl)malonate) are more reactive in SNAr reactions due to the electron-withdrawing effect of fluorine .
    • Benzylidene malonates (e.g., Diethyl 2-(4-chlorobenzylidene)malonate) undergo Michael additions or cyclizations due to α,β-unsaturated ester functionality .

Key Research Findings

  • Synthetic Efficiency : The target compound’s synthesis (80°C, 16h) is comparable to other malonate derivatives but requires longer reaction times than perfluorophenyl analogs (5h under reflux) .
  • Substituent Effects: Chlorine at the pyridine 2-position directs electrophilic substitution to the 4-position, while electron-withdrawing groups (e.g., nitro, cyano) further activate the ring for functionalization .
  • Biological Relevance: Pyridine malonates show moderate antibacterial activity, though less potent than quinolones derived from ethoxymethylene malonates .

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